5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hydrazone intermediates, which are heated in a solvent like Dowtherm A to temperatures above 160°C . The product is then precipitated and purified through recrystallization from dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use in research .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2,3-dihydro-1H-inden-2-amine
- 6-Methyl-2,3-dihydro-1H-inden-2-amine
- 5-Methoxy-6-methyl-1H-indene
Uniqueness
5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLESVLCTIOAHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(C2)N)C=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927886 | |
Record name | 5-Methoxy-6-methyl-2-aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136468-19-4, 132980-16-6 | |
Record name | 5-Methoxy-6-methyl-2-aminoindan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136468-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-6-methyl-2-aminoindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-6-methyl-2-aminoindane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-6-methyl-2-aminoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-6-METHYL-2-AMINOINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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